

Spectroscopic Profile of 5-bromoisoquinolin-1(2H)-one: A Technical Guide

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Compound of Interest

Compound Name: 5-bromoisoquinolin-1(2H)-one

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-bromoisoquinolin-1(2H)-one**, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document presents a compilation of mass spectrometry, infrared, and nuclear magnetic resonance spectroscopic data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-bromoisoquinolin-1(2H)-one**. Due to the limited availability of directly published experimental spectra for this specific molecule, the nuclear magnetic resonance (NMR) and infrared (IR) data are predicted based on established principles of spectroscopy and analysis of structurally related compounds.

Mass Spectrometry Data

Parameter	Value
Ionization Mode	Electrospray (ESI)
Mass Analyzed	Positive Ion
Molecular Ion	m/z 224 [M+H] ⁺
Molecular Formula	C ₉ H ₆ BrNO
Exact Mass	222.96 g/mol

Table 1: Mass Spectrometry data for **5-bromoisoquinolin-1(2H)-one**.[\[1\]](#)

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10.5-11.5	br s	-	N-H
~7.8-8.0	d	~8.0	H-8
~7.6-7.7	d	~8.0	H-6
~7.4-7.5	t	~8.0	H-7
~7.1-7.2	d	~7.5	H-4
~6.5-6.6	d	~7.5	H-3

Table 2: Predicted ¹H NMR data for **5-bromoisoquinolin-1(2H)-one**.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~162	C-1 (C=O)
~140	C-8a
~135	C-7
~130	C-4a
~128	C-6
~127	C-8
~120	C-5
~118	C-4
~105	C-3

Table 3: Predicted ^{13}C NMR data for **5-bromoisoquinolin-1(2H)-one**.

Predicted Infrared (IR) Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3200-3000	Medium	N-H stretch
~3100-3000	Medium	Aromatic C-H stretch
~1660	Strong	C=O stretch (amide)
~1600, ~1480	Medium	C=C aromatic ring stretch
~1300	Medium	C-N stretch
~800-750	Strong	C-H out-of-plane bend
~600-500	Medium	C-Br stretch

Table 4: Predicted IR data for **5-bromoisoquinolin-1(2H)-one**.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-15 mg of **5-bromoisoquinolin-1(2H)-one** is dissolved in 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 500 MHz spectrometer.
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-16 ppm.
 - Number of Scans: 16.
 - Relaxation Delay: 1.0 s.
 - Temperature: 298 K.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024.
 - Relaxation Delay: 2.0 s.
 - Temperature: 298 K.
- Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid **5-bromoisoquinolin-1(2H)-one** is finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition:
 - A background spectrum of the KBr pellet holder is recorded.
 - The sample pellet is placed in the holder, and the sample spectrum is recorded.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 32.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

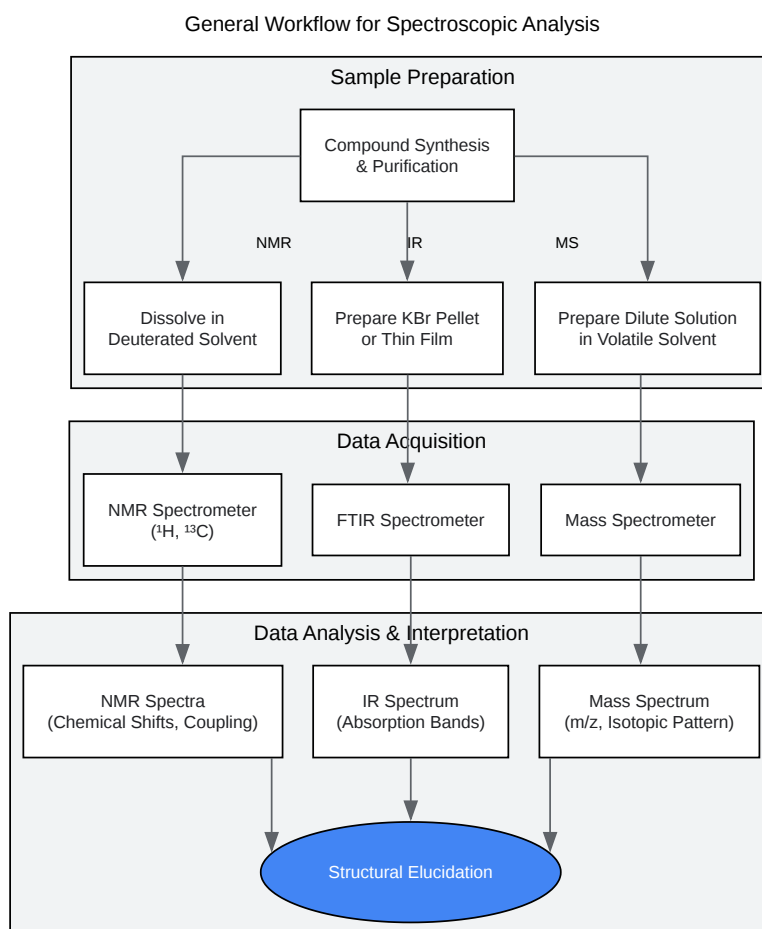
Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **5-bromoisoquinolin-1(2H)-one** is prepared by dissolving approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
- Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer is utilized.
- Data Acquisition:
 - Ionization Mode: Positive ion electrospray.
 - Capillary Voltage: 3.5 kV.
 - Sampling Cone Voltage: 30 V.

- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Mass Range: m/z 50-500.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions. The presence of bromine is confirmed by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2 peaks in an approximate 1:1 ratio).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-bromoisoquinolin-1(2H)-one**.



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Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

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References

- 1. 5-BROMOISOQUINOLIN-1(2H)-ONE | 190777-77-6 [chemicalbook.com]
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